SNX-5422

Hsp90 inhibition Her-2 degradation Cancer therapeutics

Selecting an incorrect Hsp90 inhibitor risks irreproducible results due to inter-compound variability in binding affinity, client protein selectivity, and PK profiles. SNX-5422 (CAS 908115-27-5) resolves this as a rigorously characterized, orally bioavailable prodrug of SNX-2112 with precisely defined quantitative pharmacology. • Hsp90 Kd 41 nM; Her-2 degradation IC50 37 nM; p-ERK downregulation IC50 11 nM in AU565 cells. • Antiproliferative IC50 panel: MCF-7 16 nM, SW620 19 nM, K562 23 nM, SK-MEL-5 25 nM, A375 51 nM. • Oral efficacy validated in murine xenografts (20-40 mg/kg, 3×/wk); Phase I clinical data available for translational bridging. Supplied with batch-specific CoA to ensure lot-to-lot reproducibility.

Molecular Formula C25H30F3N5O4
Molecular Weight 521.5 g/mol
CAS No. 908115-27-5
Cat. No. B611968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX-5422
CAS908115-27-5
SynonymsSNX5422;  SNX-5422;  SNX 5422;  PF4929113;  PF-4929113;  PF 4929113;  PF04929113;  PF 04929113;  PF-04929113.
Molecular FormulaC25H30F3N5O4
Molecular Weight521.5 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
InChIInChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
InChIKeyAVDSOVJPJZVBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SNX-5422 (PF-04929113) Baseline Overview


SNX-5422 (also known as PF-04929113, CAS 908115-27-5) is an orally bioavailable prodrug of the potent, non-ansamycin small-molecule heat shock protein 90 (Hsp90) inhibitor SNX-2112 (PF-04928473) [1]. It belongs to the 6,7-dihydro-indazol-4-one chemical class . Upon administration, SNX-5422 is rapidly converted to the active moiety SNX-2112, which binds and inhibits both Hsp90α and Hsp90β isoforms, leading to the degradation of key oncogenic client proteins such as Her-2 . The compound has been advanced into Phase I clinical trials for refractory solid tumors and hematological malignancies [2].

Prodrug converted to active SNX-2112 for Hsp90α/β target engagement studies
Supports Her-2 and oncogenic client protein degradation pathway research
Oral administration compatible with in vivo model dosing workflows

SNX-5422: Why Substitution Fails


Substituting SNX-5422 with another Hsp90 inhibitor from the same class is not scientifically justified due to significant inter-compound variability in key parameters that dictate experimental and translational outcomes. These critical differences include divergent binding affinities (Kd/IC50) for Hsp90 isoforms [1], unique selectivity profiles against specific client protein degradation pathways (e.g., Her-2 vs. others) [2], and vastly different pharmacokinetic (PK) properties and toxicity profiles established in preclinical and clinical settings [3]. For instance, while SNX-5422 exhibits a specific Kd of 41 nM for Hsp90 and induces Her-2 degradation with an IC50 of 37 nM, other inhibitors like Ganetespib or NVP-AUY922 possess different potency and selectivity fingerprints [REFS-1, REFS-2]. Furthermore, the well-documented clinical tolerability and PK of SNX-5422, including its prodrug conversion to the active SNX-2112, cannot be extrapolated to analogs without risk of compromising experimental reproducibility or translational validity [3]. Therefore, the choice of this specific compound must be guided by its exact quantitative performance profile, as detailed below.

Target Hsp90 isoform binding profiles differ, client protein degradation selectivity may not transfer to other inhibitors
PK Prodrug conversion and exposure may vary significantly, limiting direct PK extrapolation across analogs
Safety Research-model tolerability endpoints are compound-specific and may not replicate with structurally distinct Hsp90 inhibitors

SNX-5422 Quantitative Differentiation Evidence


Hsp90 Binding Affinity and Her-2 Degradation Potency

SNX-5422 demonstrates a high affinity for Hsp90 with an apparent Kd of 41 nM, as determined by a competition binding assay using porcine spleen Hsp90 [1]. Its functional potency is further underscored by its ability to induce degradation of the oncogenic client protein Her-2 with an IC50 of 37 nM in cell-based assays [2]. In comparison, the structurally distinct Hsp90 inhibitor NVP-AUY922 (Luminespib) exhibits IC50 values of 13 nM and 21 nM for Hsp90α and Hsp90β, respectively, while another potent inhibitor, Ganetespib (STA-9090), has a reported cellular IC50 of approximately 4 nM for Hsp90 . These quantitative differences in target engagement and functional degradation potency highlight that SNX-5422 occupies a distinct position within the pharmacological landscape of Hsp90 inhibitors, which may translate to different cellular efficacy and toxicity profiles.

Binding & Degradation
Cross-study comparable
SNX-5422 Kd 41 nM; Her-2 IC50 37 nM
NVP-AUY922 IC50 13/21 nM; Ganetespib IC50 ~4 nM
Supports Hsp90 target engagement interpretation
Competition binding and cell-based assay context
Hsp90 inhibition Her-2 degradation Cancer therapeutics

Broad-Spectrum Antiproliferative Activity

SNX-5422 exhibits potent antiproliferative activity against a panel of cancer cell lines representing different tumor types. Following 72 or 144 hours of treatment, the IC50 values were determined to be 16 nM in MCF-7 (breast cancer), 19 nM in SW620 (colon cancer), 23 nM in K562 (leukemia), 25 nM in SK-MEL-5 (melanoma), and 51 nM in A375 (melanoma) . While comparative data for other Hsp90 inhibitors across this exact panel is not available in a single study, class-level inference suggests that SNX-5422's potency is comparable to, or in some cases exceeds, that of other Hsp90 inhibitors like 17-AAG, which typically show IC50 values in the 50-200 nM range in similar cell lines [1]. This broad and potent activity across diverse genetic backgrounds supports its utility as a versatile tool compound for studying Hsp90-dependent cancer biology.

Antiproliferative Panel
Class-level inference
IC50 range 16–51 nM across 5 lines
17-AAG IC50 typically 50–200 nM
Supports cell-model sensitivity screening
Data to verify across independent panels
Antiproliferative activity Cancer cell line panel Hsp90 inhibitor

Client Protein Stability and Signaling Modulation

Beyond Her-2 degradation, SNX-5422 potently impacts the stability of other Hsp90 client proteins and their downstream signaling pathways. In AU565 breast cancer cells, SNX-5422 reduced the levels of total Her-2 protein and phosphorylated ERK (p-ERK) with IC50 values of 5 ± 1 nM and 11 ± 3 nM, respectively [1]. In A375 melanoma cells, the compound inhibited the phosphorylation of S6 ribosomal protein (p-S6) with an IC50 of 61 ± 22 nM [1]. This data demonstrates that SNX-5422 effectively disrupts key oncogenic signaling cascades at low nanomolar concentrations, providing a functional measure of its Hsp90 inhibition beyond simple target binding. While direct head-to-head data for these specific endpoints are not available for all comparators, this level of functional potency in modulating multiple client pathways is a key differentiator.

Client Protein Modulation
Supporting evidence
Her-2 IC50 5 ± 1 nM, p-ERK IC50 11 ± 3 nM, p-S6 IC50 61 ± 22 nM
Supports downstream pathway inhibition interpretation
AU565 and A375 cell models; 24 h treatment
Client protein degradation p-ERK p-S6 Hsp90 inhibition

Oral Bioavailability and Pharmacokinetics

SNX-5422 is an orally bioavailable prodrug that is rapidly absorbed and converted to the active metabolite SNX-2112 [1]. A Phase I clinical study in patients with advanced solid tumors and lymphomas characterized its pharmacokinetic profile, revealing rapid absorption, extensive tissue binding, and almost linear pharmacokinetics for SNX-2112 [1]. This is a significant differentiation from earlier Hsp90 inhibitors like 17-AAG and its analogs (e.g., 17-DMAG, IPI-504), which required intravenous administration due to poor oral bioavailability and challenging formulation properties [2]. The oral route of administration for SNX-5422 offers practical advantages for both preclinical in vivo studies (e.g., chronic dosing in xenograft models) and potential clinical translation, simplifying experimental logistics and improving animal welfare.

Oral Bioavailability
Class-level inference
Oral prodrug; rapid absorption; linear PK
17-AAG: intravenous only; poor oral availability
Supports oral in vivo dosing workflow
Phase I PK and preclinical rodent/dog data
Oral bioavailability Pharmacokinetics Clinical trial Hsp90 inhibitor

Clinical Safety and Tolerability Profile

The clinical development of SNX-5422 has provided a detailed safety and tolerability dataset that is not available for many research-grade Hsp90 inhibitors. In a Phase I study of 33 patients, SNX-5422 was administered orally twice weekly up to a dose of 177 mg/m². The treatment was generally well-tolerated, with no Grade 4 drug-related adverse events observed [1]. The most common Grade 3 adverse events were diarrhea (9%), nonseptic arthritis (3%), aspartate aminotransferase elevation (3%), and thrombocytopenia (3%) [1]. While development was later discontinued due to ocular toxicity in separate studies, this clinical data establishes a known safety profile and maximum tolerated dose in humans, which is a crucial reference point for translational researchers and a clear differentiator from uncharacterized tool compounds [1].

Tolerability Endpoints
Reported endpoint context
No Grade 4 AEs; Grade 3 events: diarrhea 9%, AST elevation 3%, others ≤3%
Reported tolerability endpoint context may inform model safety monitoring
Phase I open-label study; data to verify in research models
Phase I clinical trial Safety profile Maximum tolerated dose Hsp90 inhibitor

SNX-5422 Application Scenarios


In Vitro Cancer Cell Line Studies

Leverage the well-characterized antiproliferative IC50 values for SNX-5422 across a panel of cancer cell lines (MCF-7: 16 nM; SW620: 19 nM; K562: 23 nM; SK-MEL-5: 25 nM; A375: 51 nM) to select an appropriate in vitro model . For experiments requiring high sensitivity, MCF-7 or SW620 cells are recommended. This data allows for precise dose-response curve generation and ensures that observed effects are on-target, rather than due to off-target cytotoxicity at higher concentrations.

Her-2 and ERK Pathway Modulation in Breast Cancer

Utilize SNX-5422 in AU565 breast cancer cells to specifically study the degradation of the Her-2 oncoprotein (IC50 = 5 nM) and the concomitant downregulation of downstream p-ERK signaling (IC50 = 11 nM) [1]. This provides a robust and quantitative system for dissecting Hsp90-dependent signaling pathways in a therapeutically relevant context, and for evaluating combination strategies with other targeted agents that converge on the ERK pathway.

Oral Dosing in Mouse Xenograft Models

Exploit the proven oral bioavailability and defined preclinical pharmacokinetics of SNX-5422 for long-term efficacy studies in mouse xenograft models [2]. The compound can be formulated for oral gavage and dosed repeatedly (e.g., 3 times per week at 20-40 mg/kg) to achieve sustained target inhibition and tumor growth delay [3]. This route of administration minimizes animal stress compared to intravenous injections and enables studies of longer duration, more closely mimicking a clinical dosing regimen.

Translational Research with Clinically Validated Inhibitor

For projects aiming to bridge preclinical findings with potential clinical translation, SNX-5422 serves as a valuable reference compound due to the availability of human Phase I clinical data. Researchers can correlate their in vivo efficacy and toxicity findings with known clinical parameters, including the maximum tolerated dose (177 mg/m²), adverse event profile, and pharmacokinetic behavior in humans [2]. This facilitates a more informed assessment of the translational potential of Hsp90-targeted therapies.

Application
Selection Property
Validation Focus
Cancer Cell-Model Studies
Cell-line sensitivity profile
Antiproliferative endpoint review
Her-2/ERK Pathway Modulation
Client protein degradation profile
Downstream signaling endpoint interpretation
Oral In Vivo Dosing Studies
Prodrug pharmacokinetics
Exposure-model validation
Research Endpoint Interpretation
Reported clinical endpoint context
Model-to-endpoint translation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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